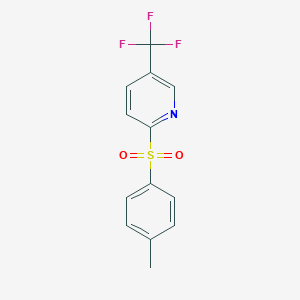![molecular formula C12H20N2O5 B274633 4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid](/img/structure/B274633.png)
4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicine, particularly in the field of cancer treatment. This compound belongs to the class of molecules known as proteasome inhibitors, which have been found to have anti-cancer properties.
Wirkmechanismus
The mechanism of action of 4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid involves the inhibition of proteasome activity. Proteasomes are cellular structures responsible for breaking down proteins. Inhibition of proteasome activity can lead to the accumulation of damaged proteins, which can ultimately lead to cell death. This mechanism of action makes this compound a potential candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
Studies have shown that this compound has the ability to inhibit the activity of proteasomes, which can lead to the accumulation of damaged proteins and ultimately, cell death. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid in lab experiments is its ability to inhibit proteasome activity, which makes it a potential candidate for the development of new cancer therapies. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of this compound requires expertise in organic chemistry, which may limit its availability to researchers who do not have this expertise.
Zukünftige Richtungen
There are many potential future directions for research on 4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid. One area of research could focus on the development of new cancer therapies that utilize this compound. Additionally, research could be conducted to explore the anti-inflammatory properties of this compound. Further studies could also be conducted to investigate the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders.
Synthesemethoden
The synthesis of 4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of ethyl 4-piperidone-4-carboxylate with ethyl chloroformate to form ethyl 4-(chlorocarbonyl)piperidine-4-carboxylate. This intermediate is then reacted with L-leucine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid in scientific research are vast. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the activity of proteasomes, which are cellular structures responsible for breaking down proteins. Inhibition of proteasome activity can lead to the accumulation of damaged proteins, which can ultimately lead to cell death. This mechanism of action makes this compound a potential candidate for the development of new cancer therapies.
Eigenschaften
Molekularformel |
C12H20N2O5 |
|---|---|
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
4-[(1-ethoxycarbonylpiperidin-4-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H20N2O5/c1-2-19-12(18)14-7-5-9(6-8-14)13-10(15)3-4-11(16)17/h9H,2-8H2,1H3,(H,13,15)(H,16,17) |
InChI-Schlüssel |
PSSYMPCFLADNIB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCC(=O)O |
Kanonische SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274554.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B274558.png)
![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274561.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274562.png)

![Ethyl 3-[(4-methylphenyl)sulfonyl]quinoxaline-2-carboxylate](/img/structure/B274565.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B274581.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B274583.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B274584.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B274588.png)
![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)
![4-tert-butyl-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B274599.png)
![7-Tert-butyl-2-(furan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B274608.png)